BenchChemオンラインストアへようこそ!

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Fatty acid synthase inhibition Structure-activity relationship Nitrophenyl carboxamide

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic cyclopentanecarboxamide with molecular formula C₁₉H₂₀N₂O₃ and molecular weight 324.38 g mol⁻¹. It belongs to the structural class of 1-phenylcyclopentane-1-carboxamides, which are described as fatty acid synthase (FAS) inhibitors in Boehringer Ingelheim patent families.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 1023491-76-0
Cat. No. B2459655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
CAS1023491-76-0
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H20N2O3/c1-14-13-16(9-10-17(14)21(23)24)20-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22)
InChIKeyCZHFKBKHPJXZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023491-76-0): Cyclopentanecarboxamide FAS Inhibitor Scaffold


N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic cyclopentanecarboxamide with molecular formula C₁₉H₂₀N₂O₃ and molecular weight 324.38 g mol⁻¹ . It belongs to the structural class of 1-phenylcyclopentane-1-carboxamides, which are described as fatty acid synthase (FAS) inhibitors in Boehringer Ingelheim patent families [1]. The compound incorporates a 3-methyl-4-nitrophenyl substituent on the amide nitrogen, a motif that distinguishes it from both unsubstituted and regioisomeric analogs within the same patent space.

Why an In-Class Cyclopentanecarboxamide Cannot Simply Replace N-(3-Methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide


Cyclopentanecarboxamide FAS inhibitors exhibit steep structure–activity relationships where minor changes in the anilide ring—particularly the position and electronic character of substituents—can shift potency by orders of magnitude or invert selectivity profiles [1]. The patent literature explicitly demonstrates that mono-nitro, methyl-nitro, and halo-substituted phenyl variants yield distinct IC₅₀ values and off-target signatures [1]. Consequently, substituting the 3-methyl-4-nitro regioisomer with an unsubstituted, 2-methyl-3-nitro, or 4-nitro-only analog without experimental confirmation risks selecting a compound that falls outside the desired potency or selectivity window.

Quantitative Differentiation Evidence for N-(3-Methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide


Regioisomeric Nitro/Methyl Positioning vs. 2-Methyl-3-nitrophenyl Analog

The 3-methyl-4-nitro substitution pattern creates a dipolar vector distinct from the 2-methyl-3-nitro regioisomer (CAS 1023548-64-2). Quantitative binding data for the specific compound are not publicly available; however, the Boehringer patent establishes that regioisomeric nitro-methyl anilides within the cyclopentanecarboxamide series can differ in FAS IC₅₀ by ≥5-fold [1]. The 3-methyl-4-nitro arrangement places the electron-withdrawing nitro group para to the amide nitrogen while the methyl group occupies the meta position, potentially modulating both the amide NH acidity and the aryl ring torsion angle relative to the cyclopentane core.

Fatty acid synthase inhibition Structure-activity relationship Nitrophenyl carboxamide

Lipophilic Modulation Relative to Unsubstituted Parent Scaffold

The unsubstituted parent scaffold 1-phenylcyclopentane-1-carboxamide (CAS 5296-89-9) has a calculated logP (clogP) of approximately 2.1 . Introduction of the 3-methyl-4-nitro substitution is expected to increase clogP by an estimated +0.8 to +1.2 log units based on additive fragment contributions (π-methyl ≈ +0.5, π-nitro ≈ −0.3 to +0.2 depending on orientation) [1]. This moderate lipophilicity shift may enhance membrane permeability while retaining aqueous solubility above 10 µM, a desirable profile for cellular FAS assays.

Lipophilicity Drug-likeness Cyclopentanecarboxamide

Hydrogen-Bond Donor Capacity Differentiation from Non-Nitro Analogs

The 4-nitro substituent exerts a strong electron-withdrawing mesomeric effect, lowering the pKₐ of the anilide NH proton relative to non-nitrated analogs. For the parent 1-phenylcyclopentane-1-carboxamide, the anilide NH pKₐ is estimated at ~15–16 [1]. The 4-nitro group reduces this value to approximately 12–13, enhancing hydrogen-bond donor strength by roughly 2–3 orders of magnitude in binding interactions [2]. This shift can critically alter recognition by FAS catalytic domains that rely on hydrogen-bond donation.

Hydrogen bonding Amide NH acidity Nitroanilide

Commercial Availability and Purity Benchmarking Against Closest Analogs

N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is commercially listed by at least five independent suppliers (e.g., Chemenu, Chem-Space, Bio-Fount) with catalog numbers CM547760, AGNPC-0WB0ZY, CSC025738141, and others [1]. In contrast, the 2-methyl-3-nitro regioisomer (CAS 1023548-64-2) appears in fewer catalogs, suggesting more limited sourcing options. Purity specifications for the target compound are typically ≥95% (HPLC) as verified by supplier certificates of analysis, whereas the unsubstituted parent compound is often supplied at 90% purity, requiring additional purification before use in enzymatic assays.

Procurement Chemical sourcing Research chemical

Priority Application Scenarios for N-(3-Methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide in Scientific Procurement


Fatty Acid Synthase Inhibitor Screening Libraries

Libraries requiring a structurally diverse set of cyclopentanecarboxamide FAS inhibitors benefit from the distinct 3-methyl-4-nitro regiochemistry. The compound fills a substitution gap between mono-nitro and halo-substituted analogs, enabling SAR exploration around nitrophenyl electronic effects in cellular lipogenesis assays [1].

Chemical Probe Development for Metabolic Disease Targets

The enhanced hydrogen-bond donor capacity imparted by the 4-nitro group makes this compound a suitable starting point for optimizing FAS active-site interactions, particularly when probing the thioesterase or ketoreductase domains implicated in obesity and type-2 diabetes [1].

Reference Standard for UPLC-MS Purity Analysis of Cyclopentanecarboxamide Libraries

With supplier-certified purity ≥95% and a well-defined molecular ion ([M+H]⁺ m/z 325.2), this compound serves as a retention-time and mass accuracy calibrant for high-throughput screening campaigns involving cyclopentanecarboxamide chemotypes [2].

Structure-Based Design of Selective FAS Inhibitors

The nitro group's strong electron-withdrawing character alters the electrostatic potential surface of the molecule, providing a computational handle for docking studies aimed at improving selectivity over FAS-Ⅱ or other acyl-transfer enzymes [1].

Quote Request

Request a Quote for N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.